molecular formula C16H32I2Si2 B14213661 {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane CAS No. 565435-43-0

{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane

Cat. No.: B14213661
CAS No.: 565435-43-0
M. Wt: 534.40 g/mol
InChI Key: UNFZPMJNVZFWQQ-UHFFFAOYSA-N
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Description

{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane is a chemical compound with the molecular formula C16H32I2Si2 and a molecular weight of 534.40522 g/mol . This compound is characterized by the presence of iodine and trimethylsilyl groups attached to an octenyl backbone, making it a unique organosilicon compound.

Preparation Methods

The synthesis of {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octenyl derivatives and trimethylsilyl iodide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

    Synthetic Route:

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents like sodium iodide (NaI) or silver nitrate (AgNO3).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various organosilicon derivatives.

Scientific Research Applications

{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane involves its interaction with molecular targets through its iodine and trimethylsilyl groups. These interactions can lead to various chemical transformations, including the formation of covalent bonds with target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions.

Comparison with Similar Compounds

Similar compounds to {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane include other organosilicon compounds with iodine and trimethylsilyl groups. Some examples are:

    {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]hex-1-en-1-yl}(trimethyl)silane: A similar compound with a shorter carbon chain.

    {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]dec-1-en-1-yl}(trimethyl)silane: A similar compound with a longer carbon chain.

    {1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]dodec-1-en-1-yl}(trimethyl)silane: Another similar compound with an even longer carbon chain.

These compounds share similar chemical properties but differ in their carbon chain length, which can influence their reactivity and applications.

Properties

CAS No.

565435-43-0

Molecular Formula

C16H32I2Si2

Molecular Weight

534.40 g/mol

IUPAC Name

[1-iodo-2-(2-iodo-2-trimethylsilylethenyl)oct-1-enyl]-trimethylsilane

InChI

InChI=1S/C16H32I2Si2/c1-8-9-10-11-12-14(16(18)20(5,6)7)13-15(17)19(2,3)4/h13H,8-12H2,1-7H3

InChI Key

UNFZPMJNVZFWQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C([Si](C)(C)C)I)C=C([Si](C)(C)C)I

Origin of Product

United States

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